Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

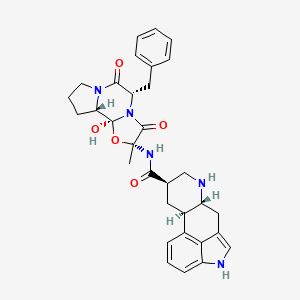

Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone, commonly known as Phenylpyrrolidone, is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile molecule that can be used as a starting material in a variety of synthetic pathways. The phenyl ring of Phenylpyrrolidone provides a stable framework for the attachment of other functional groups, while the pyrrolidone ring provides a reactive site for nucleophilic substitution and addition reactions.

Scientific Research Applications

Anti-HIV Research

Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone has been studied for its potential anti-HIV properties. Researchers have reported novel derivatives of this compound and performed molecular docking studies to evaluate its effectiveness against HIV-1 . This research is crucial in the ongoing fight against HIV/AIDS, as it could lead to the development of new therapeutic agents.

Biochemical Research for Proteomics

1-Descarboxy Ketorolac is utilized in proteomics research, where it serves as a biochemical tool. It’s used for studying protein expression, interaction, and structure . The compound’s role in proteomics can help in understanding the complex biological processes at the molecular level.

Pharmacological Studies

The compound is also a point of interest in pharmacological studies due to its structural similarity to Ketorolac, a nonsteroidal anti-inflammatory drug (NSAID). It’s used as a reference standard in pharmaceutical testing to ensure the quality and consistency of NSAID medications .

Molecular Entity Research

As a molecular entity, Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone is cataloged for its biological significance. It’s studied for its interactions with biological systems, which can provide insights into drug design and development .

Chemical Reference Standards

This compound is also important as a chemical reference standard. It helps in the calibration of instruments and validation of analytical methods in chemical research, ensuring accurate and reliable data analysis .

Neurology Research

In neurology, 1-Descarboxy Ketorolac is used in the development of analytical standards for neurological research chemicals. It aids in the study of neurological disorders and the assessment of therapeutic agents .

properties

IUPAC Name |

6,7-dihydro-5H-pyrrolizin-3-yl(phenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-14(11-5-2-1-3-6-11)13-9-8-12-7-4-10-15(12)13/h1-3,5-6,8-9H,4,7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUITNLXEMJSMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(N2C1)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150430 |

Source

|

| Record name | Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113502-55-9 |

Source

|

| Record name | Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113502559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYL(2,3-DIHYDRO-1H-PYRROLIZIN-5-YL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C0MT6TTH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Acetylamino)phenyl]propargyl alcohol](/img/structure/B586221.png)

![N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586223.png)